molecular formula C22H17N3O4S B11594833 2-{(5Z)-5-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate

2-{(5Z)-5-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate

Cat. No.: B11594833
M. Wt: 419.5 g/mol
InChI Key: BBYDMGWTXVIQBJ-LGHOFTMVSA-N
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Description

2-[(5Z)-5-[(2E)-3-(2-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and an acetate group attached to a phenyl ring The presence of a methoxyphenyl group and a prop-2-en-1-ylidene moiety further adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-[(2E)-3-(2-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE typically involves multi-step organic reactions. The starting materials often include substituted phenyl acetates, triazoles, and thiazoles. The synthetic route may involve the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of hydrazine derivatives with appropriate carbonyl compounds.

    Formation of the Thiazole Ring: This step involves the reaction of thioamides with α-haloketones.

    Coupling of Triazole and Thiazole Rings: The triazole and thiazole rings are then coupled together using suitable reagents and conditions, such as the use of strong bases or catalysts.

    Introduction of the Methoxyphenyl Group: This can be done through electrophilic aromatic substitution reactions.

    Formation of the Prop-2-en-1-ylidene Moiety: This step involves the reaction of the intermediate compound with appropriate aldehydes or ketones under basic conditions.

    Final Acetylation: The final step involves the acetylation of the phenyl ring using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-[(2E)-3-(2-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

    Hydrolysis: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives of the compound.

    Substitution: Substituted derivatives with different functional groups.

    Hydrolysis: Phenolic derivatives.

Scientific Research Applications

2-[(5Z)-5-[(2E)-3-(2-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and stability under various conditions.

    Biology: The compound is investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases. Its unique structure makes it a candidate for drug development.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity, fluorescence, and optical activity.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-[(2E)-3-(2-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes involved in metabolic pathways.

    Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function.

    Oxidative Stress: The compound may induce oxidative stress, leading to cell damage and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-[(5Z)-5-[(2E)-3-(2-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE: shares structural similarities with other triazolothiazole derivatives, such as:

Uniqueness

The uniqueness of 2-[(5Z)-5-[(2E)-3-(2-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE lies in its specific structural features, such as the presence of a methoxyphenyl group and a prop-2-en-1-ylidene moiety. These features contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C22H17N3O4S

Molecular Weight

419.5 g/mol

IUPAC Name

[2-[(5Z)-5-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate

InChI

InChI=1S/C22H17N3O4S/c1-14(26)29-18-12-6-4-10-16(18)20-23-22-25(24-20)21(27)19(30-22)13-7-9-15-8-3-5-11-17(15)28-2/h3-13H,1-2H3/b9-7+,19-13-

InChI Key

BBYDMGWTXVIQBJ-LGHOFTMVSA-N

Isomeric SMILES

CC(=O)OC1=CC=CC=C1C2=NN3C(=O)/C(=C/C=C/C4=CC=CC=C4OC)/SC3=N2

Canonical SMILES

CC(=O)OC1=CC=CC=C1C2=NN3C(=O)C(=CC=CC4=CC=CC=C4OC)SC3=N2

Origin of Product

United States

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